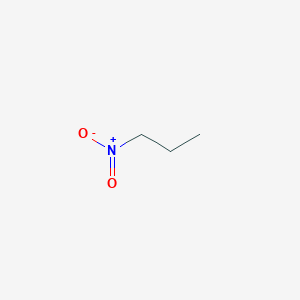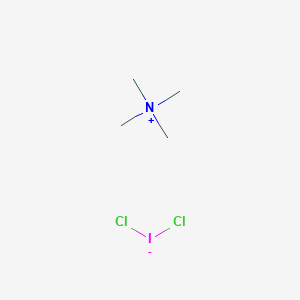![molecular formula C10H10ClN3OS B105080 2-Cloro-4-(4-morfolinil)tieno[3,2-d]pirimidina CAS No. 16234-15-4](/img/structure/B105080.png)
2-Cloro-4-(4-morfolinil)tieno[3,2-d]pirimidina
Descripción general
Descripción
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃OS and a molecular weight of 255.72 g/mol . This compound is characterized by the presence of a thienopyrimidine core substituted with a morpholine ring and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Mecanismo De Acción
Target of Action
It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential antitumor activities .
Mode of Action
It is known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Compounds of the thieno[3,2-d]pyrimidine class have been associated with antitumor activities .
Análisis Bioquímico
Biochemical Properties
Thienopyrimidines, the class of compounds to which it belongs, have been reported to exhibit various biological activities, including anticancer and antimicrobial effects .
Cellular Effects
Related thienopyrimidine compounds have been reported to exhibit cytotoxic activity against cancer cell lines .
Métodos De Preparación
The synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine typically involves a multi-step process. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate. The synthesis proceeds through three main steps: condensation, chlorination, and nucleophilic substitution . The overall yield of this process is approximately 43% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Condensation Reactions: The thienopyrimidine core can participate in condensation reactions with various aldehydes and ketones.
Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dichloromethane (DCM) and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4-(2-Chlorothieno[2,3-D]pyrimidin-4-YL)morpholine: This compound has a similar structure but differs in the position of the chlorine atom on the thienopyrimidine core.
4-(2-Chlorothiophen[2,3-D]pyrimidin-4-YL)morpholine: This compound has a thiophene ring instead of a thienopyrimidine core.
The uniqueness of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMXHKNXRNUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604642 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-15-4 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)


![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)







